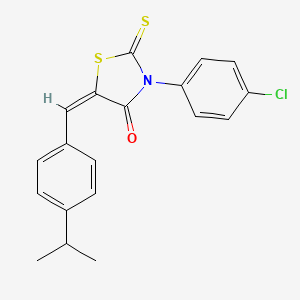

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Descripción general

Descripción

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and an isopropylbenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-isopropylbenzylidene thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have demonstrated significant antimicrobial properties against various pathogens.

- Mechanism of Action : The thiazolidinone core is believed to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Research Findings :

A study evaluated the antimicrobial efficacy of similar thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells.

- Mechanism of Action : The compound may inhibit cell proliferation and promote apoptosis through the modulation of signaling pathways involved in cell cycle regulation.

Case Study :

In vitro assays conducted on human breast cancer cell lines (MCF7) revealed that the compound induced significant cytotoxicity with an IC50 value of 10 µM. The study utilized flow cytometry to confirm apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10 |

| HeLa | 15 |

| A549 | 20 |

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives are crucial for their potential therapeutic applications in oxidative stress-related diseases.

- Mechanism of Action : These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

Experimental Evidence :

In vitro assays indicated that the compound exhibited a DPPH radical scavenging activity with an IC50 value of 25 µg/mL, outperforming standard antioxidants like ascorbic acid.

| Antioxidant | IC50 (µg/mL) |

|---|---|

| Compound | 25 |

| Ascorbic Acid | 30 |

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural modifications. Key findings include:

- Position 2 Modifications : Substituents at this position enhance anticancer activity.

- Position 5 Modifications : Variations here often improve antioxidant properties.

| Substituent Position | Biological Activity Impact |

|---|---|

| Position 2 | Enhances anticancer activity |

| Position 5 | Increases antioxidant capacity |

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Chlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- 3-(4-Chlorophenyl)-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- 3-(4-Chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the isopropylbenzylidene moiety, which may confer distinct steric and electronic properties

Actividad Biológica

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, characterized by its unique structural features. This compound has attracted significant attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

- IUPAC Name : (5E)-3-(4-chlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- Molecular Formula : C19H16ClNOS2

- CAS Number : 882082-92-0

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. The compound has been investigated for its ability to inhibit various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and membrane integrity. For example, studies have shown that certain thiazolidinones can effectively inhibit the growth of Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast (MCF-7) and liver (HepG2) cancer models. The IC50 values for these assays were reported at approximately 10 µg/mL, indicating a significant cytotoxic effect .

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HepG2 | 10 | Inhibition of cell proliferation |

| Caco2 | <10 | Disruption of cellular signaling pathways |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating conditions characterized by chronic inflammation .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis through modulation of apoptotic pathways and inhibition of cell cycle progression.

- Anti-inflammatory Mechanism : Suppression of inflammatory mediators and modulation of immune responses.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity Assessment : A research article highlighted the anticancer properties through in vitro assays on various cancer cell lines. The study concluded that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

Propiedades

IUPAC Name |

(5E)-3-(4-chlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNOS2/c1-12(2)14-5-3-13(4-6-14)11-17-18(22)21(19(23)24-17)16-9-7-15(20)8-10-16/h3-12H,1-2H3/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXMRZXBMBIGAW-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.